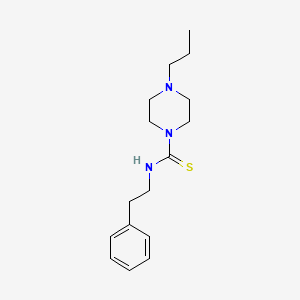
3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of bromine and chlorine substituents on its phenyl and benzyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromophenyl groups: The bromophenyl groups can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Attachment of the dichlorobenzyl group: This step involves the nucleophilic substitution reaction of a dichlorobenzyl halide with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the efficient recovery and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole
- 3,5-bis(3-chlorophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-1-(3,4-dichlorobenzyl)-1H-pyrazole
Uniqueness
3,5-bis(3-bromophenyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole is unique due to the specific arrangement of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C22H14Br2Cl2N2 |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(2,4-dichlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H14Br2Cl2N2/c23-17-5-1-3-14(9-17)21-12-22(15-4-2-6-18(24)10-15)28(27-21)13-16-7-8-19(25)11-20(16)26/h1-12H,13H2 |
InChI Key |
FXTUFERMNOBJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10931711.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[2-(pyrrolidin-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931719.png)
![N-[3-(diethylamino)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10931721.png)
![N-benzyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931723.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931728.png)
![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B10931732.png)
![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10931740.png)

![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931757.png)
![N-{4-[(1Z)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B10931763.png)
![Butanamide, N,N'-[1,3-phenylenebis(methylene)]bis[2,2,3,3,4,4,4-heptafluoro-](/img/structure/B10931771.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(2-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10931777.png)
![N-cycloheptyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10931782.png)
![4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiophene-2-carboxamide](/img/structure/B10931785.png)
